molecular formula C7H9BrN2O3 B13175768 ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B13175768
M. Wt: 249.06 g/mol
InChI Key: SJPXQCKYTRMYSF-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (CAS 2803856-98-4) is a high-purity chemical compound offered for research and development purposes. This brominated, N-methyl pyrazole derivative is characterized by its ethyl ester and hydroxyl functional groups, with a molecular formula of C7H10Br2N2O3 and a molecular weight of 329.97 g/mol . Its specific structure makes it a valuable intermediate in exploratory chemistry, particularly in the synthesis of novel heterocyclic compounds. Recent scientific literature highlights the significant role of N-methylpyrazole scaffolds in medicinal chemistry research. Specifically, such structures have been investigated as key intermediates in the structure-based discovery of potent Plasmodium dihydroorotate dehydrogenase (DHODH) inhibitors, which are a promising class of compounds being studied for antimalarial applications . This compound is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet and handle this material adhering to all appropriate laboratory safety protocols.

Properties

IUPAC Name

ethyl 4-bromo-2-methyl-3-oxo-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O3/c1-3-13-7(12)5-4(8)6(11)10(2)9-5/h9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPXQCKYTRMYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(N1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-5-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXYLICACIDETHYLESTER typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent to form the ester . The reaction conditions often require a catalyst and may be conducted under reflux to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly catalysts and solvents is also a focus to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-BROMO-5-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXYLICACIDETHYLESTER can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative with a bromine atom, a hydroxyl group, and an ester functional group. It has a molecular weight of approximately 249.06 g/mol . Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and their derivatives have gained attention for their diverse biological and chemical properties.

Potential Applications

This compound has diverse applications across several fields. Studies have focused on its interactions with various biological targets, involving binding to active sites on enzymes or receptors, which may lead to modulation of their activity. This characteristic makes it a candidate for further research into its potential as a therapeutic agent in treating diseases related to inflammation or cancer. Research indicates potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound's interaction with enzymes may inhibit their function by forming stable complexes at active sites.

Structural Similarity and Properties

Several compounds share structural similarities with this compound, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
4-Bromo-1-methyl-1H-pyrazoleLacks hydroxyl and ester groupsDifferent reactivity and applications
5-Hydroxy-1-methyl-1H-pyrazoleLacks bromine substituentFocused on different biological activities
Ethyl 5-bromo-1-methyl-1H-pyrazoleSimilar bromine substitutionPotential use as an intermediate in pharmaceutical synthesis
Ethyl 4-chloro-5-hydroxy-1-methyl-1H-pyrazoleChlorine instead of bromineVariations in chemical reactivity and biological activity

Mechanism of Action

The mechanism of action of 4-BROMO-5-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXYLICACIDETHYLESTER involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme function by forming stable complexes with the active site, leading to altered biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Similarities

The following table compares ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate with analogs differing in substituents, positions, and ester groups:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Similarity Score
This compound (Target Compound) Not available C₆H₇BrN₂O₃ Br (4), OH (5), CH₃ (1), COOEt (3) 235.04
Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate 1269293-48-2 C₇H₉BrN₂O₂ Br (5), CH₃ (1), COOEt (3) 233.06 0.89
Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate 1222174-92-6 C₆H₇BrN₂O₂ Br (5), CH₃ (1), COOMe (3) 219.04 0.86
Ethyl 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate 2246368-58-9 C₁₂H₁₇BrN₂O₃ Br (4), CH₃ (5), THP (1), COOEt (3) 317.18
Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate 1352925-94-0 C₁₄H₁₅BrN₂O₂ Br (4), CH₃ (3), Bn (1), COOEt (5) 323.19
Ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate 1207431-91-1 C₈H₁₁BrN₂O₃ Br (5), OEt (3), COOEt (4) 263.09 0.67

Analysis of Substituent Effects

Hydroxy Group vs. Alkyl/Aryl Substituents
  • Compounds with alkyl/aryl groups (e.g., methyl, benzyl, or THP) at position 1 or 5 exhibit increased hydrophobicity, making them more suitable for lipid-rich environments or as intermediates in cross-coupling reactions .
Ester Group Variations
  • Replacing the ethyl ester (COOEt) with a methyl ester (COOMe), as in methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate , reduces molecular weight and slightly alters metabolic stability .
Bromine Position
  • Bromine at position 4 (target compound) versus 5 (e.g., ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate ) affects electronic distribution and reactivity. Position 4 bromine may direct electrophilic substitutions differently .

Research Findings and Functional Implications

Hydrogen Bonding and Crystallinity

The hydroxy group in the target compound facilitates hydrogen-bonded networks, as observed in crystal structures of similar pyrazole derivatives. Tools like Mercury CSD () can visualize these interactions, which are critical for predicting solubility and crystallization behavior .

Biological Activity

Ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

Molecular Formula: C7H9BrN2O3
Molecular Weight: 229.06 g/mol
IUPAC Name: this compound
Canonical SMILES: CCOC(=O)C1=C(N(N1)C)BrO

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials: 4-bromo-3-nitrotoluene and diethyl carbonate.
  • Reaction Conditions: The reaction is carried out under controlled temperatures to facilitate the formation of the pyrazole ring through nucleophilic substitution and cyclization reactions.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC3) cells.

Cell Line IC50 (μM) Reference
MDA-MB-23110.0
PC315.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly at the G0/G1 phase, which is crucial for halting tumor growth.

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in cancer cell metabolism.
  • Receptor Modulation: It can modulate receptor activities that are critical in signaling pathways related to cell growth and apoptosis.

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives to understand its unique properties:

Compound Key Features Biological Activity
Ethyl 3-bromo-4-methyl-1H-pyrazoleLacks hydroxyl groupReduced anticancer activity
Ethyl 6-bromo-5-hydroxy-1H-indoleContains indole ringDifferent chemical properties

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

  • Study on Breast Cancer Cells:
    • The compound induced significant morphological changes in MDA-MB-231 cells at concentrations as low as 2.5 μM, enhancing caspase activity indicative of apoptosis .
  • Antimicrobial Testing:
    • In vitro assays demonstrated that this compound inhibited the growth of multiple bacterial strains, suggesting its potential as a novel antimicrobial agent .

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